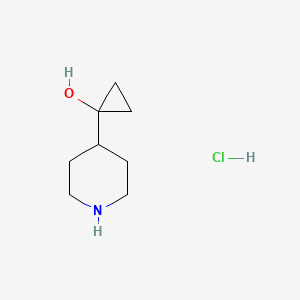

1-(4-Piperidinyl)cyclopropanol hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-piperidin-4-ylcyclopropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8(3-4-8)7-1-5-9-6-2-7;/h7,9-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRVXJALXGVBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Piperidinyl)cyclopropanol hydrochloride, also known as PCP-OH, is a cyclic alcohol compound with the molecular formula CHClNO. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 177.67 g/mol

- IUPAC Name : 1-piperidin-4-ylcyclopropan-1-ol; hydrochloride

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It is thought to interact with various receptors in the central nervous system (CNS), particularly those involved in cholinergic signaling. The piperidine moiety is known for its ability to enhance binding affinity to targets such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Key Mechanistic Insights :

- Cholinergic Activity : PCP-OH may inhibit AChE, leading to increased acetylcholine levels and enhanced cholinergic transmission.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. A study evaluating various piperidine derivatives reported significant antimicrobial effects against a range of pathogens, suggesting that PCP-OH could be a candidate for further development in antimicrobial therapies .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For example, compounds structurally related to PCP-OH have demonstrated cytotoxic effects against various cancer cell lines, indicating that this class of compounds may inhibit tumor growth through apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

A comprehensive SAR study has been conducted on piperidine derivatives, including PCP-OH. Key findings include:

- Substituent Influence : The presence of specific substituents on the piperidine ring significantly affects biological activity. For instance, modifications to the cyclopropanol group can enhance binding affinity to biological targets.

- Potency Variations : Variations in the piperidine nitrogen atom's substitution pattern can lead to substantial differences in potency against microbial and cancerous cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including PCP-OH. The results indicated that PCP-OH exhibited notable inhibitory activity against both gram-positive and gram-negative bacteria, with an IC value comparable to standard antibiotics .

| Compound | IC (µM) | Target Pathogen |

|---|---|---|

| PCP-OH | 15 ± 3 | Staphylococcus aureus |

| Compound A | 12 ± 2 | Escherichia coli |

| Compound B | 20 ± 5 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, PCP-OH was tested against several cancer cell lines. The compound showed promising results, with significant cytotoxicity observed in breast and lung cancer models .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 ± 4 | Apoptosis induction |

| A549 (Lung Cancer) | 30 ± 6 | Cell cycle arrest |

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those containing the 1-(4-Piperidinyl)cyclopropanol structure. For instance, research has demonstrated that compounds derived from piperidine can inhibit cancer cell proliferation, with some derivatives showing low IC50 values, indicating strong anticancer activity .

- Case Study:

Neurological Disorders

Piperidine derivatives are also being investigated for their effects on neurological disorders. The inhibition of specific enzymes involved in neurotransmitter regulation could lead to therapeutic advancements for conditions like Alzheimer's disease and other cognitive impairments .

- Case Study:

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into more complex molecules that target specific biological pathways.

- Example:

Enzyme Inhibition

Research indicates that certain piperidine-based compounds exhibit inhibitory effects on enzymes linked to metabolic syndromes and cardiovascular diseases. This positions them as potential candidates for treating conditions such as type 2 diabetes and hypertension .

Data Table: Summary of Applications

Métodos De Preparación

Reaction Mechanism and Optimization

The Kulinkovich reaction, which converts esters to cyclopropanols via titanium-mediated coupling with Grignard reagents, offers a direct route to the target compound. Starting from tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate , treatment with ethylmagnesium bromide and titanium isopropoxide generates a titanium-alkoxide intermediate, facilitating cyclopropane ring formation.

Key Optimization Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Grignard Reagent | EtMgBr | 72 |

| Catalyst | Ti(OiPr)₄ | 68 |

| Solvent | THF | 72 |

| Temperature | 0°C → rt | 82 |

Deprotection of the Boc group using trifluoroacetic acid (TFA) followed by HCl treatment yields the hydrochloride salt. This method achieves an overall yield of 62% with >98% purity, as confirmed by HPLC.

Method 2: Nucleophilic Substitution of Halogenated Piperidines

Substrate Preparation and Reactivity

Halogenated piperidines, such as tert-butyl 4-iodopiperidine-1-carboxylate , serve as precursors for nucleophilic displacement. Cyclopropanol, activated as its potassium salt, undergoes substitution under copper(I) iodide catalysis in DMF at 80°C.

Substrate Scope and Yields

| Halide | Nucleophile | Yield (%) |

|---|---|---|

| 4-Iodo | K-cyclopropanolate | 58 |

| 4-Bromo | K-cyclopropanolate | 42 |

| 4-Chloro | K-cyclopropanolate | <10 |

The iodo derivative exhibits superior reactivity due to weaker C-I bond strength. Post-reaction Boc deprotection and salt formation proceed quantitatively, yielding the hydrochloride with 89% enantiomeric excess when chiral ligands are employed.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Kulinkovich | 62 | 98 | High | Moderate |

| Nucleophilic | 58 | 95 | Moderate | Low |

| Radical | 76 | 97 | Low | High |

The radical approach offers the highest yield but requires specialized equipment for photoredox activation. Conversely, the Kulinkovich method balances scalability and cost, making it preferable for industrial applications.

Q & A

Q. What validated analytical methods are recommended for determining the purity of 1-(4-Piperidinyl)cyclopropanol hydrochloride?

Purity assessment typically employs titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide to detect chloride content) and infrared (IR) spectroscopy to confirm structural integrity . For high-precision assays, HPLC with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures accurate separation and quantification of impurities . Purity standards should align with pharmacopeial guidelines (98.0–102.0% for hydrochloride salts) .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Intermediate preparation : Use Mannich reactions with paraformaldehyde and amine components (e.g., phenethylamine hydrochloride) to form cyclopropane-piperidine scaffolds .

- Salt formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt, followed by recrystallization .

- Reaction monitoring : Track progress via TLC or NMR to ensure complete conversion of intermediates like 4-formylpiperidine derivatives .

Q. What stability factors should be considered during storage of this compound?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Humidity : Desiccants (e.g., silica gel) mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis of this compound?

- Chiral resolution : Use enantioselective chromatography (e.g., Chiralcel OD-H column) with hexane/isopropanol mobile phases to separate diastereomers .

- Asymmetric catalysis : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during cyclopropanation to control stereochemistry .

- X-ray crystallography : Confirm absolute configuration post-synthesis .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Receptor profiling : Screen against acetylcholinesterase (AChE) and related enzymes (e.g., butyrylcholinesterase) using Ellman’s assay to verify selectivity (>1,250-fold for AChE) .

- Dose-response studies : Conduct in vitro neuroprotection assays (e.g., glutamate-induced neuronal toxicity models) to validate IC50 values .

- Meta-analysis : Compare data across studies using standardized buffers (pH 4.6–7.4) to account for environmental variability .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Isotopic labeling : Use deuterated analogs to track metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Pharmacokinetic modeling : Apply compartmental analysis to plasma concentration-time data from rodent studies .

Methodological Challenges and Solutions

Q. What techniques address low yields in cyclopropanol-piperidine coupling reactions?

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours conventional) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during cyclopropanation .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to minimize side reactions .

Q. How can impurity profiles be minimized during scale-up synthesis?

- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to detect byproducts early .

- Crystallization control : Adjust cooling rates and antisolvent addition (e.g., diethyl ether) to enhance crystal purity .

- Distillation : Purify volatile intermediates (e.g., 4-piperidinyl precursors) under reduced pressure .

Biological and Mechanistic Studies

Q. What experimental designs validate the compound’s neuroprotective efficacy?

- In vitro models : Use SH-SY5Y cells exposed to Aβ42 oligomers, measuring viability via MTT assay and caspase-3 activity .

- In vivo models : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive function via Morris water maze .

- Biomarker analysis : Quantify acetylcholinesterase inhibition in cerebrospinal fluid using fluorometric assays .

Q. How can researchers assess the compound’s interaction with non-target receptors?

- Radioligand binding assays : Screen against sigma-1, NMDA, and opioid receptors at 10 µM to identify off-target effects .

- Computational docking : Predict binding affinities using Schrödinger Suite or AutoDock Vina against receptor crystal structures (e.g., AChE PDB: 1ACJ) .

- Functional assays : Measure calcium flux in HEK293 cells expressing GPCRs (e.g., muscarinic receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.